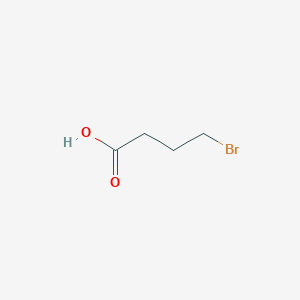

Ácido 4-bromobutírico

Descripción general

Descripción

4-Bromobutyric acid is an organic compound with the molecular formula C4H7BrO2. It is a derivative of butyric acid, where a bromine atom replaces one hydrogen atom on the fourth carbon. This compound is known for its role as an intermediate in organic synthesis and its applications in various scientific fields.

Aplicaciones Científicas De Investigación

4-Bromobutyric acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of hybrid non-steroidal anti-inflammatory drugs (NSAIDs) that release nitric oxide (NO) and hydrogen sulfide (HS), which are significant for their physiological effects. For instance, it was esterified to produce NOSH-naproxen, which demonstrated enhanced potency against cancer cell lines compared to its parent compound .

Case Study: NOSH-Naproxen

- Objective : To evaluate the efficacy of NOSH-naproxen in treating cancer.

- Findings : NOSH-naproxen showed a significantly lower IC value in breast cancer cell lines (0.12 µM) compared to normal cells, indicating its potential as a targeted therapy .

Material Science Applications

In material science, 4-bromobutyric acid has been employed in the synthesis of quantum dots, particularly all-inorganic perovskite quantum dots (QDs). A study highlighted its role in enhancing the stability and luminous efficiency of CsPbX QDs when used in conjunction with oleylamine .

Key Findings:

- Stability : The use of BBA significantly improved the stability of QDs against polar solvents.

- Photoluminescence : The synthesized QDs exhibited high photoluminescence quantum yields (PLQYs) of 86.4%, maintaining structural integrity over extended periods .

Analytical Chemistry Applications

4-Bromobutyric acid is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using Newcrom R1 HPLC columns under specific conditions, making it suitable for pharmacokinetic studies and impurity isolation .

HPLC Methodology:

- Mobile Phase : Acetonitrile and water with phosphoric acid (or formic acid for MS compatibility).

- Application : This method allows for scalable analysis and purification processes.

Cross-Linking Agent

In polymer chemistry, BBA acts as a bifunctional cross-linker. Its ability to form stable bonds makes it valuable in creating durable materials used in coatings, adhesives, and other polymer-based applications .

Mecanismo De Acción

Target of Action

4-Bromobutyric acid, also known as 4-Bromobutanoic acid, is a chemical compound with the formula C4H7BrO2 It is known to be used as a bifunctional cross-linker and as a pharmaceutical intermediate .

Mode of Action

It is known to be used in the synthesis of 4-Bromobutyryl chloride . The compound may interact with its targets through its bromine atom, which is a good leaving group, facilitating various chemical reactions.

Pharmacokinetics

Its solubility in water and dilute alkali suggests that it may be readily absorbed and distributed in the body

Result of Action

It is known to cause burns of eyes, skin, and mucous membranes . Its hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides .

Análisis Bioquímico

Biochemical Properties

It is known that it can be produced by a reaction of γ-butyrolactone with hydrogen bromide

Cellular Effects

The effects of 4-Bromobutyric acid on various types of cells and cellular processes are not well-studied. It is known that repeated or prolonged exposure to acids may result in the erosion of teeth, swelling and or ulceration of mouth lining. Irritation of airways to lung, with cough, and inflammation of lung tissue often occurs . Chronic exposure may inflame the skin or conjunctiva .

Molecular Mechanism

It is known that it can be produced by a reaction of γ-butyrolactone with hydrogen bromide

Temporal Effects in Laboratory Settings

It is known that it has a melting point of 30-31 °C (lit.) and a boiling point of 128-131 °C/11 mmHg (lit.) .

Dosage Effects in Animal Models

It is known that untreated pain and side effects of widely used analgesics have the potential to affect scientific results and increase the variability of data, thereby hampering the reproducibility of experiments .

Metabolic Pathways

It is known that it can be produced by a reaction of γ-butyrolactone with hydrogen bromide .

Transport and Distribution

It is known that it is soluble in water and dilute alkali .

Subcellular Localization

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromobutyric acid can be synthesized through the reaction of gamma-butyrolactone with hydrogen bromide. The hydrogen bromide can be used either as a gas or in an aqueous solution. The reaction typically occurs at temperatures ranging from 10 to 100°C. The amount of hydrogen bromide used is usually about 1 to 10 moles per mole of gamma-butyrolactone .

Industrial Production Methods: In industrial settings, the synthesis of 4-Bromobutyric acid often involves the use of concentrated sulfuric acid and hydrogen bromide in water. The reaction mixture is refluxed for about 12 hours under an inert atmosphere, followed by extraction with diethyl ether and purification through silica gel chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromobutyric acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form butyric acid derivatives.

Reduction Reactions: The compound can be reduced to butyric acid using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to form higher oxidation state compounds, although this is less common.

Common Reagents and Conditions:

Substitution: Typically involves nucleophiles like hydroxide ions in aqueous solutions.

Reduction: Uses reducing agents such as lithium aluminum hydride in anhydrous conditions.

Oxidation: Can involve oxidizing agents like potassium permanganate under controlled conditions.

Major Products Formed:

Substitution: Butyric acid derivatives.

Reduction: Butyric acid.

Oxidation: Higher oxidation state compounds, though specific products depend on the reaction conditions.

Comparación Con Compuestos Similares

4-Chlorobutyric acid: Similar in structure but with a chlorine atom instead of bromine.

4-Iodobutyric acid: Contains an iodine atom in place of bromine.

Butyric acid: The parent compound without any halogen substitution.

Uniqueness: 4-Bromobutyric acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom makes it more reactive in substitution reactions and provides specific biological activity that is not observed with other halogenated butyric acids .

Actividad Biológica

4-Bromobutyric acid (BBA) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- Chemical Formula : C₄H₇BrO₂

- Molecular Weight : 167.01 g/mol

- CAS Number : 2623-87-2

- Physical State : White crystalline solid

- Boiling Point : 129-131 °C (at 11 mmHg)

- Melting Point : 31-33 °C

4-Bromobutyric acid exhibits various biological activities through several mechanisms:

-

Anticancer Activity :

- BBA has been linked to the inhibition of cancer cell proliferation. In studies involving piperazine derivatives, compounds incorporating BBA demonstrated significant antiproliferative effects on various cancer cell lines, including colon and CNS cancers, with growth inhibition percentages exceeding 90% in some cases .

- Neuroprotective Effects :

- Antimicrobial Properties :

Anticancer Studies

A notable study evaluated the efficacy of BBA derivatives in inhibiting cancer cell growth. The derivatives containing BBA were subjected to a five-dose screening across multiple cancer cell lines:

| Compound | Cell Line | GI50 (μM) | Growth Inhibition (%) |

|---|---|---|---|

| 23 | MDA-MB-468 (Breast) | 1.00 | 98.54 |

| 25 | HOP-92 (Lung) | 1.35 | 96.98 |

| 22 | COLO-215 (Colon) | <2 | 93.46 |

The results indicated that compounds derived from BBA exhibited potent cytotoxicity with low GI50 values, suggesting their potential as effective anticancer agents .

Neuroprotective Effects

In a study examining the neuroprotective effects of BBA on neuronal cells subjected to oxidative stress, it was found that treatment with BBA resulted in reduced cell death and improved cell viability:

- Cell Viability Improvement : Up to 70% in treated groups compared to control.

- Mechanism : Likely involves the modulation of antioxidant enzyme activities and reduction of pro-inflammatory cytokines.

These findings suggest that BBA could have therapeutic implications for neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial efficacy of BBA was tested against various strains of bacteria, including Mycobacterium tuberculosis:

| Organism | MIC (mg/mL) |

|---|---|

| Mycobacterium tuberculosis | 0.5 |

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.0 |

The results indicate that BBA possesses significant antimicrobial properties, particularly against resistant strains of bacteria .

Propiedades

IUPAC Name |

4-bromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHQDJDRGZFIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052699 | |

| Record name | 4-Bromobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2623-87-2 | |

| Record name | 4-Bromobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobutyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PG7LM4DBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.